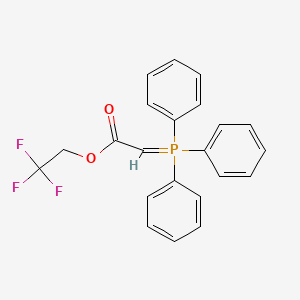
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate is an organophosphorus compound with the chemical formula C22H21F3O2P. It is a white solid that is soluble in organic solvents. This compound is known for its use as a Wittig reagent, which is employed in organic synthesis to replace oxygen centers in ketones and aldehydes with CHCO2Et groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate typically involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the triphenylphosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphines depending on the nucleophile used.
科学研究应用
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate has several scientific research applications:
Chemistry: Used as a Wittig reagent in organic synthesis to form alkenes from aldehydes and ketones.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets are typically carbonyl groups in aldehydes and ketones, and the pathway involves the formation of a betaine intermediate followed by the elimination of triphenylphosphine oxide .
相似化合物的比较
Similar Compounds
Ethyl (triphenylphosphoranylidene)acetate: Similar in structure and function, used as a Wittig reagent.
2,2,2-Trifluoroethyl trifluoroacetate: Used in different synthetic applications but shares the trifluoroethyl group.
Uniqueness
2,2,2-Trifluoroethyl (triphenyl-lambda~5~-phosphanylidene)acetate is unique due to its trifluoroethyl group, which imparts distinct reactivity and stability compared to other Wittig reagents. This makes it particularly useful in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
属性
CAS 编号 |
630103-85-4 |
|---|---|
分子式 |
C22H18F3O2P |
分子量 |
402.3 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl 2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C22H18F3O2P/c23-22(24,25)17-27-21(26)16-28(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI 键 |
UBTBBPYTMIKYJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=CC(=O)OCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


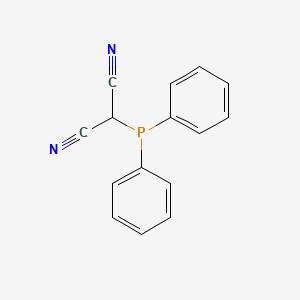
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
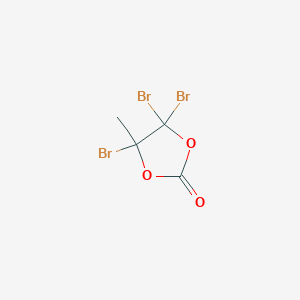
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
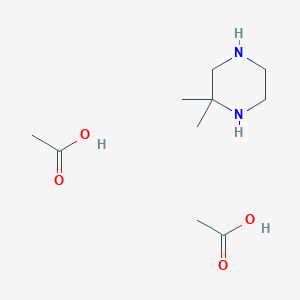
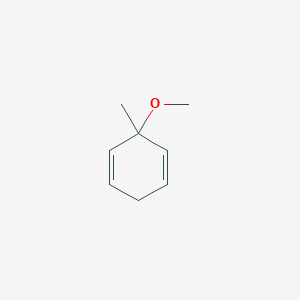
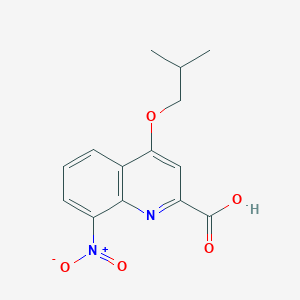
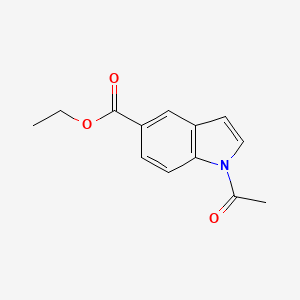
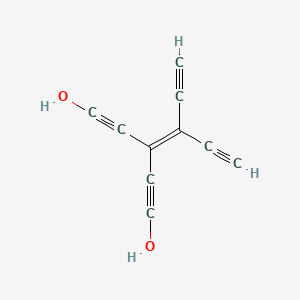
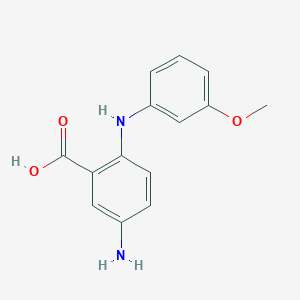

![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
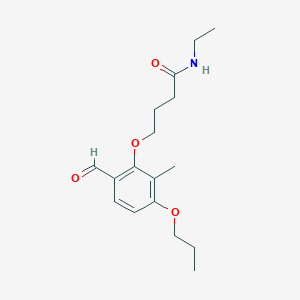
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
